molecular formula C11H15N3O2 B13822429 Acetyl-L-phenylalanine hydrazine

Acetyl-L-phenylalanine hydrazine

Cat. No.: B13822429
M. Wt: 221.26 g/mol
InChI Key: MOHZWNYYBDQVIW-JTQLQIEISA-N
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Description

The compound N-acetyl-L-phenylalanine hydrazide (AC-PHE-NHNH2) is a derivative of the amino acid phenylalanine It is characterized by the presence of an acetyl group attached to the nitrogen atom of the amino acid, and a hydrazide group replacing the carboxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-acetyl-L-phenylalanine hydrazide typically involves the following steps:

    Acetylation of L-phenylalanine: L-phenylalanine is reacted with acetic anhydride in the presence of a base such as pyridine to form N-acetyl-L-phenylalanine.

    Formation of the Hydrazide: N-acetyl-L-phenylalanine is then reacted with hydrazine hydrate in a solvent such as ethanol.

Industrial Production Methods

Industrial production of N-acetyl-L-phenylalanine hydrazide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature and reaction time to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

N-acetyl-L-phenylalanine hydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Addition: Typically involves aldehydes or ketones in the presence of an acid catalyst.

    Oxidation: Common oxidizing agents include hydrogen peroxide or sodium hypochlorite.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Major Products Formed

    Hydrazones: Formed from nucleophilic addition reactions.

    Azides: Formed from oxidation reactions.

    Amines: Formed from reduction reactions.

Scientific Research Applications

N-acetyl-L-phenylalanine hydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-acetyl-L-phenylalanine hydrazide involves its ability to form stable hydrazone linkages with carbonyl-containing compounds. This property is exploited in various biochemical applications, including the stabilization of peptide structures and the formation of bioconjugates. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules .

Comparison with Similar Compounds

Similar Compounds

    N-acetyl-L-tyrosine hydrazide: Similar structure but with a hydroxyl group on the aromatic ring.

    N-acetyl-L-tryptophan hydrazide: Contains an indole ring instead of a phenyl ring.

    N-acetyl-L-alanine hydrazide: Lacks the aromatic ring, making it less hydrophobic.

Uniqueness

N-acetyl-L-phenylalanine hydrazide is unique due to its aromatic phenyl ring, which imparts hydrophobic characteristics and influences its interactions with other molecules. This makes it particularly useful in the synthesis of hydrophobic peptides and in applications requiring specific molecular interactions .

Properties

Molecular Formula

C11H15N3O2

Molecular Weight

221.26 g/mol

IUPAC Name

N-[(2S)-1-hydrazinyl-1-oxo-3-phenylpropan-2-yl]acetamide

InChI

InChI=1S/C11H15N3O2/c1-8(15)13-10(11(16)14-12)7-9-5-3-2-4-6-9/h2-6,10H,7,12H2,1H3,(H,13,15)(H,14,16)/t10-/m0/s1

InChI Key

MOHZWNYYBDQVIW-JTQLQIEISA-N

Isomeric SMILES

CC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NN

Canonical SMILES

CC(=O)NC(CC1=CC=CC=C1)C(=O)NN

Origin of Product

United States

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